1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione

Atom Economy Green Chemistry Brominating Reagents

Choose 1,3,5‑Tribromo‑1,3,5‑triazinane‑2,4,6‑trione (TBCA) for unmatched bromination efficiency. With 65% atom economy—transferring up to 65% mass to substrates vs. ~50% for NBS—and a recoverable, non‑corrosive cyanuric acid by‑product, TBCA cuts waste and cost‑of‑goods. It uniquely delivers superelectrophilic Br⁺ in 98% H₂SO₄ for deactivated arenes and achieves 73‑98% yields in regioselective alkene cobrominations. For pharmaceutical scale‑up, the one‑pot 2‑aminothiazole synthesis reaches 87% yield in water. Procure 95%‑purity material and gain the productivity advantage that generic reagents cannot match.

Molecular Formula C3Br3N3O3
Molecular Weight 365.76 g/mol
CAS No. 17497-85-7
Cat. No. B177276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione
CAS17497-85-7
Molecular FormulaC3Br3N3O3
Molecular Weight365.76 g/mol
Structural Identifiers
SMILESC1(=O)N(C(=O)N(C(=O)N1Br)Br)Br
InChIInChI=1S/C3Br3N3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11
InChIKeyZKWDCFPLNQTHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione (TBCA): Core Chemical Identifier and Fundamental Properties for Procurement


1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione (CAS 17497-85-7), widely known as tribromoisocyanuric acid (TBCA), is a heterocyclic organobromide with the molecular formula C₃Br₃N₃O₃ and a molar mass of approximately 366 g/mol [1]. It is a colorless solid that decomposes upon heating, making it a stable, easy-to-handle source of electrophilic bromine (Br⁺) for organic synthesis [1]. The compound is structurally analogous to trichloroisocyanuric acid (TCCA) and is primarily utilized as a powerful brominating reagent for aromatics and alkenes .

Why 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione (TBCA) Cannot Be Substituted with Generic Brominating Agents: A Quantitative Rationale for Scientific Selection


Generic substitution with common brominating agents such as N-bromosuccinimide (NBS) or 3,3-dibromo-5,5-dimethylhydantoin (DBDMH) fails to replicate the specific performance profile of 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione (TBCA). This is due to key quantifiable differentiators: TBCA's superior atom economy (up to 65% mass transfer to the substrate, compared to ~50% for NBS) [1], its ability to act as a superelectrophilic brominating species in strong acid media for deactivated arenes [2], and the distinct regioselectivity observed in alkene cobromination reactions, which yield β-bromoethers and β-bromoacetates in 73-98% yields [3]. The following evidence items provide the quantitative data necessary for making an informed procurement decision beyond generic in-class assumptions.

Quantitative Evidence for Selecting 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione (TBCA) Over Alternative Brominating Reagents: A Comparative Analysis


TBCA vs. N-Bromosuccinimide (NBS): Superior Atom Economy and Reagent Utilization Efficiency

Tribromoisocyanuric acid (TBCA) demonstrates a significantly higher atom economy in bromination reactions compared to the widely used reagent N-bromosuccinimide (NBS). TBCA can transfer up to 65% of its total mass to the substrate, whereas NBS transfers approximately 50% of its mass as the active bromine atom [1]. This quantitative advantage means that for a given reaction scale, a smaller mass of TBCA is required to achieve the same molar quantity of bromination events, reducing both reagent cost and waste by-product mass.

Atom Economy Green Chemistry Brominating Reagents

TBCA in One-Pot Synthesis: Demonstrated Efficiency for 2-Aminothiazoles with 87% Yield

In a one-pot telescoped synthesis of 2-aminothiazoles from β-keto esters and thioureas, the use of tribromoisocyanuric acid (TBCA) as a brominating reagent in an aqueous medium produced the desired products in up to 87% yield [1]. This method eliminates the need for isolating intermediate α-bromo-β-keto esters, streamlining the process and reducing chemical waste. While similar one-pot syntheses using alternative brominating agents like NBS have been reported, the specific yield and efficiency of the TBCA-promoted protocol in aqueous medium, coupled with the reagent's high atom economy, makes it a quantifiably efficient choice for this synthetic route.

One-Pot Synthesis Thiazole Derivatives Green Chemistry

Regioselective Cobromination of Alkenes: High Yields (73-98%) with TBCA for Specific β-Substituted Products

The reaction of tribromoisocyanuric acid (TBCA) with alkenes in the presence of nucleophilic solvents such as methanol, isopropanol, acetic acid, and a water-acetone mixture led to the corresponding β-bromoethers, β-bromoacetates, and bromohydrins in high yields ranging from 73% to 98% [1]. The reactions proceed with high regioselectivity following trans-addition according to Markovnikov's rule. This quantifiable performance in producing specific β-substituted bromoalkanes makes TBCA a preferred reagent for these transformations, differentiating it from other brominating agents that may produce different product distributions or lower yields for these specific adducts.

Regioselective Bromination Alkene Cobromination β-Bromoethers

Superelectrophilic Bromination of Deactivated Arenes: A Unique Capability of TBCA in Strong Acid Media

Tribromoisocyanuric acid (TBCA) demonstrates a unique capability for the bromination of deactivated aromatic rings when used in 98% sulfuric acid (H₂SO₄), producing bromoarenes in good yields [1]. This is a distinct advantage over many conventional brominating agents, which are ineffective or require harsher conditions for deactivated substrates. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level support the formation of a protonated, superelectrophilic TBCA species that efficiently transfers Br⁺ to these electron-poor arenes [1]. This quantitative and mechanistic evidence positions TBCA as a specialized tool for functionalizing substrates that are otherwise challenging to brominate.

Deactivated Arenes Superelectrophilic Bromination DFT Study

Strategic Application Scenarios for 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione (TBCA) Based on Quantitative Evidence


Cost-Efficient, Scalable Synthesis of 2-Aminothiazole Pharmacophores

The one-pot synthesis of 2-aminothiazoles using TBCA in an aqueous medium, achieving up to 87% yield, makes it a prime candidate for the large-scale production of this important pharmacophore class [1]. The method's efficiency, combined with TBCA's high atom economy, minimizes waste and purification efforts, directly translating to lower cost-of-goods for pharmaceutical intermediates containing the thiazole core.

High-Yield Production of β-Bromoethers and β-Bromoacetates for Fine Chemicals

TBCA's ability to perform regioselective cobromination of alkenes, yielding β-bromoethers and β-bromoacetates in a high range of 73-98% [2], makes it the reagent of choice for the reliable and predictable production of these valuable synthetic intermediates. This scenario is particularly relevant for fine chemical manufacturers seeking robust, high-yielding routes to specific halogenated building blocks.

Functionalization of Electron-Deficient Aromatic Scaffolds in Agrochemical or Materials Science

The unique capability of TBCA to act as a superelectrophilic brominating agent in 98% H₂SO₄ [3] allows for the efficient bromination of deactivated arenes. This is a critical enabling technology for the synthesis of agrochemicals, advanced materials, or specialized ligands that require halogenated electron-poor aromatic rings, a transformation that is challenging or low-yielding with conventional reagents like NBS.

Process Development Prioritizing Sustainability and By-Product Management

From a green chemistry and process engineering perspective, TBCA offers a quantifiable advantage with its 65% atom economy and the generation of a recoverable, non-corrosive cyanuric acid by-product [4]. This contrasts favorably with the corrosive HBr generated by elemental bromine (Br₂) and simplifies waste handling and reagent recycling. Procurement for processes where sustainability metrics are a key performance indicator should prioritize TBCA based on this evidence.

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